

# An In-depth Technical Guide to 4-Methylthiazole-2-carboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylthiazole-2-carboxylic acid

Cat. No.: B081987

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## Abstract

This technical guide provides a comprehensive overview of **4-Methylthiazole-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physical properties, and spectral characteristics. Furthermore, it outlines a representative synthetic protocol and discusses the known biological significance of the broader thiazole class of compounds, highlighting potential areas of application for this specific molecule.

## Chemical Identification and Properties

**4-Methylthiazole-2-carboxylic acid** is a specialty chemical primarily utilized as a building block in the synthesis of more complex molecules. Its core structure consists of a five-membered thiazole ring, substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.

Table 1: Chemical Identifiers of **4-Methylthiazole-2-carboxylic Acid**

Identifier	Value
CAS Number	14542-16-6 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> NO <sub>2</sub> S <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	143.16 g/mol <a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	4-methyl-1,3-thiazole-2-carboxylic acid <a href="#">[2]</a> <a href="#">[6]</a>
InChI Key	GNGDWDFLILPTKL-UHFFFAOYSA-N <a href="#">[2]</a>
SMILES	CC1=CSC(=N1)C(O)=O

Table 2: Physical and Chemical Properties of **4-Methylthiazole-2-carboxylic Acid**

Property	Value	Source
Physical Form	Solid, Powder or Crystalline Powder	<a href="#">[2]</a> <a href="#">[6]</a>
Color	White to off-white to light yellow	<a href="#">[6]</a>
Purity	>95%	<a href="#">[7]</a>
Boiling Point	317.1±35.0 °C at 760 mmHg	
Density	1.4±0.1 g/cm <sup>3</sup>	
Flash Point	145.6±25.9 °C	
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	<a href="#">[2]</a>

## Spectral Data for Structural Elucidation

While specific spectra for **4-Methylthiazole-2-carboxylic acid** are not widely published, the expected spectral characteristics can be inferred from the analysis of similar thiazole and carboxylic acid-containing compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group ( $\text{CH}_3$ ) protons, typically in the range of  $\delta$  2.0-2.5 ppm. The proton on the thiazole ring would likely appear as a singlet in the aromatic region. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a downfield chemical shift, generally above  $\delta$  10 ppm, although its position can be concentration-dependent.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between  $\delta$  160-185 ppm. The carbons of the thiazole ring would appear in the aromatic region, and the methyl carbon would be found in the upfield aliphatic region. For substituted thiazoles, the chemical shifts are influenced by the positions of the substituents. For instance, in some heterocyclically substituted thiazoles, the C2, C4, and C5 carbons of the thiazole ring have been observed at approximately  $\delta$  174.3, 164.3, and 107.4 ppm, respectively.<sup>[8]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Methylthiazole-2-carboxylic acid** will exhibit characteristic absorption bands for its functional groups. A very broad O-H stretching band is expected in the region of 2500-3300  $\text{cm}^{-1}$  due to hydrogen bonding of the carboxylic acid dimer.<sup>[9]</sup> A strong and sharp carbonyl (C=O) stretching vibration should appear around 1700-1725  $\text{cm}^{-1}$ .<sup>[9]</sup> Additionally, C-N and C=C stretching vibrations from the thiazole ring are expected in the fingerprint region. For methylthiazoles, characteristic bands related to the ring vibrations are also anticipated.

## Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak ( $\text{M}^+$ ) would be expected at an  $\text{m/z}$  corresponding to its molecular weight (143.16). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).<sup>[10]</sup> Fragmentation of the thiazole ring is also possible, which can lead to a complex fragmentation pattern.<sup>[11]</sup>

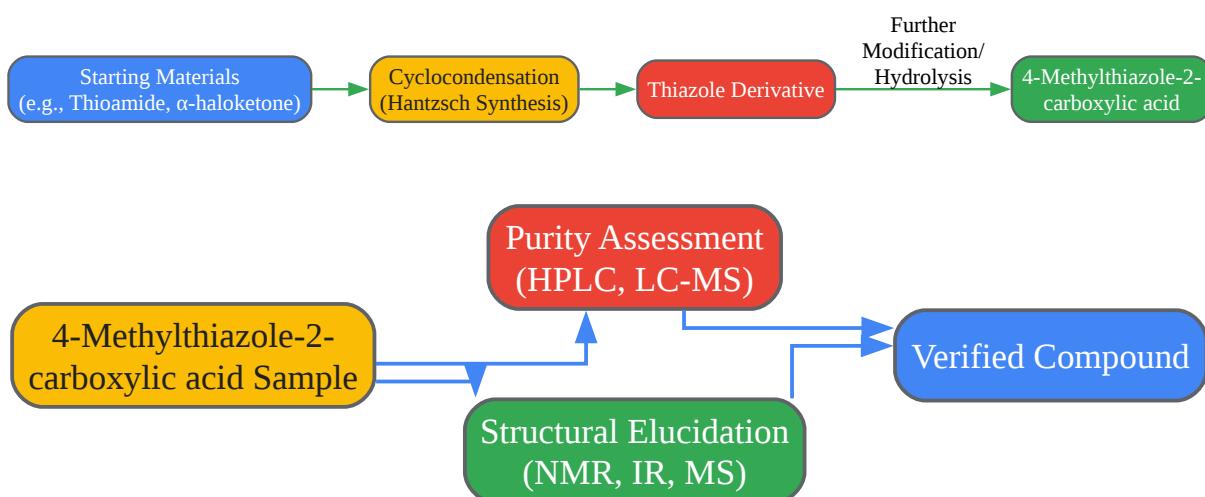
## Synthesis Protocol

A general and efficient one-pot procedure for the synthesis of related ethyl 2-substituted-4-methylthiazole-5-carboxylates has been reported, which can be adapted for the synthesis of **4-**

**Methylthiazole-2-carboxylic acid.** The Hantzsch thiazole synthesis is a common method for preparing thiazole derivatives.

A plausible synthetic approach for a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) to form an intermediate, which then reacts with a thioamide (like thiourea) to yield the thiazole ring.

Conceptual Synthetic Workflow:



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)